An In-depth Technical Guide to Bis(4-methoxybenzoyl)diethylgermanium (CAS Number: 1207515-90-9)
An In-depth Technical Guide to Bis(4-methoxybenzoyl)diethylgermanium (CAS Number: 1207515-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzoyl)diethylgermanium, also known by its trade name Ivocerin®, is a germanium-based photoinitiator used primarily in the dental industry.[1][2][3] As a Norrish Type I photoinitiator, it undergoes a homolytic cleavage upon exposure to visible light, generating free radicals that initiate polymerization.[4][5] This property makes it a highly efficient component in light-cured dental composites and luting cements.[1][4] Notably, materials formulated with Ivocerin demonstrate a significantly higher degree of monomer-to-polymer conversion compared to traditional camphorquinone-based systems.[1][4]
Physicochemical Properties
Bis(4-methoxybenzoyl)diethylgermanium is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 1207515-90-9 | [6][7][8] |
| Molecular Formula | C20H24GeO4 | [6][7][8] |
| Molecular Weight | 401.0 g/mol | [6] |
| Melting Point | 47-50 °C | [7] |
| Appearance | Not specified in search results | |
| Solubility | Reported to have low water solubility | [9] |
Spectral Data
While specific spectral data such as detailed peak lists for NMR, IR, and mass spectrometry were not available in the public search results, it is standard practice to characterize such compounds using these techniques. Researchers working with this compound would typically perform the following analyses for structural verification and quality control.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Would show characteristic signals for the aromatic protons of the methoxybenzoyl groups, the methylene (B1212753) and methyl protons of the diethyl groups, and the protons of the methoxy (B1213986) groups.
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¹³C NMR: Would reveal the carbon skeleton, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the diethylgermanium moiety.
3.2. Infrared (IR) Spectroscopy An IR spectrum would be expected to show characteristic absorption bands for:
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C=O (carbonyl) stretching of the benzoyl groups.
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C-O-C (ether) stretching of the methoxy groups.
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Aromatic C-H and C=C stretching.
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Aliphatic C-H stretching of the ethyl groups.
3.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass would be expected to correspond to the molecular formula C20H24GeO4.
Mechanism of Action: Photopolymerization
Bis(4-methoxybenzoyl)diethylgermanium functions as a photoinitiator through a Norrish Type I cleavage mechanism. Upon absorption of light in the visible spectrum (absorption range of 370 to 460 nm), the molecule undergoes homolytic cleavage to generate two types of free radicals: a germyl (B1233479) radical and two benzoyl radicals.[3][4][5] These highly reactive species then initiate the polymerization of monomers, such as those used in dental resin composites, leading to the formation of a cross-linked polymer network.[2][4]
Caption: Photopolymerization process initiated by Ivocerin.
Experimental Protocols
5.1. Synthesis of Bis(4-methoxybenzoyl)diethylgermanium
The commercial synthesis is noted to be a complex process involving a Corey-Seebach reaction. A more efficient, alternative synthesis has been reported but specific details were not found in the search results. A general approach for the synthesis of similar organogermanium compounds might involve the reaction of a germanium halide with an appropriate organometallic reagent.
5.2. Formulation of an Experimental Dental Composite
This protocol is a generalized procedure for preparing a light-cured dental composite.
Caption: Workflow for dental composite formulation.
5.3. Measurement of Degree of Conversion by FTIR Spectroscopy
The degree of conversion from monomer to polymer can be quantified by monitoring the decrease in the concentration of vinyl groups.
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Sample Preparation: An uncured sample of the dental composite is placed on the ATR crystal of an FTIR spectrometer.
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Initial Spectrum: A spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An aromatic C=C peak at around 1608 cm⁻¹ is used as an internal standard.[4]
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Curing: The sample is light-cured for a specified time using a dental curing lamp.
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Final Spectrum: A spectrum of the cured material is recorded.
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Calculation: The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)cured / (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)uncured] x 100
5.4. Cytotoxicity Assessment using XTT Assay
This is a general protocol for assessing the cytotoxicity of a material.
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Cell Culture: Plate cells in a 96-well plate and incubate until they adhere.
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Material Exposure: Expose the cells to extracts of the cured dental composite containing Bis(4-methoxybenzoyl)diethylgermanium for a specified period.
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XTT Reagent Addition: Add the XTT reagent to the cells.
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Incubation: Incubate the plate to allow metabolically active cells to reduce the XTT to a colored formazan (B1609692) product.
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Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader.
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Data Analysis: Compare the absorbance of the treated cells to that of untreated control cells to determine the percentage of viable cells.
Applications
The primary application of Bis(4-methoxybenzoyl)diethylgermanium is as a photoinitiator in dental restorative materials.[1][2] Its high reactivity allows for a greater depth of cure, which is particularly beneficial for bulk-fill composites.[3][10] Dental cements containing Ivocerin have shown a degree of conversion of approximately 87%, a significant improvement over the 44% seen with camphorquinone-based systems.[1]
Safety Information
Bis(4-methoxybenzoyl)diethylgermanium is classified as harmful.[6]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®) is a highly efficient photoinitiator that offers significant advantages in the field of dental materials. Its mechanism of action allows for a high degree of polymerization, leading to improved mechanical properties of the final restorative products. While detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound. Further research into its synthesis, applications, and biological interactions is warranted to fully exploit its potential.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivodent.hu [ivodent.hu]
- 3. mdpi.com [mdpi.com]
- 4. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. Bis(4-methoxybenzoyl)diethylgermanium | C20H24GeO4 | CID 87086790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Bis(4-methoxybenzoyl)diethylgermanium (Ivocerin®) | CAS 1207515-90-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.vivarep.com [cdn.vivarep.com]
